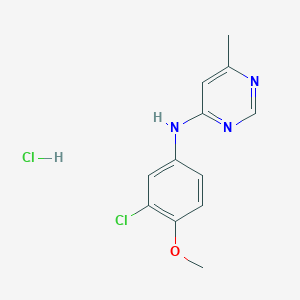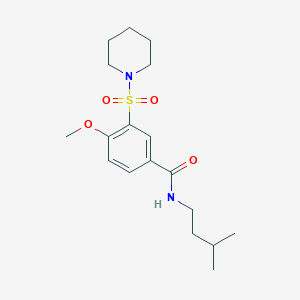![molecular formula C22H27N3O3 B4629057 N,N-diethyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4629057.png)
N,N-diethyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N-diethyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide and related compounds involves various chemical procedures aimed at achieving potent activity and selectivity for intended applications. For instance, a series of benzamide derivatives have been synthesized and evaluated for their activities, demonstrating the significance of specific substituents and structural modifications on the compound's efficacy (Kato et al., 1992). Another study focused on the synthesis and characterization of benzamide derivatives, highlighting the role of crystal structure in determining the compound's properties and interactions (Lu et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been analyzed through various techniques, including crystallography and spectroscopy. These studies reveal the compound's spatial arrangement and the impact of molecular structure on its reactivity and biological activity. For example, the crystal structure analysis provides insights into the compound's conformation and potential interaction mechanisms with biological targets (Lu et al., 2017).
Applications De Recherche Scientifique
Prodrug Forms and Chemical Stability
One area of research involves exploring prodrug forms, particularly focusing on the sulfonamide group. Studies have synthesized various N-acyl derivatives, including morpholinoacetyl derivatives, of model sulfonamides and evaluated them as potential prodrug forms. These derivatives have been assessed for their hydrolysis kinetics, stability across different pH levels, and enzymatic hydrolysis to yield the parent sulfonamide. The derivatives with ionizable amino functions in the acyl moiety were noted for their high water solubility and adequate lipophilicity at physiological pH, suggesting their potential as promising prodrug candidates for primary sulfonamides (Larsen, Bundgaard, & Lee, 1988).
Electrospray Mass Spectrometry and Fragmentation
In the context of mass spectrometry, derivatives of N-linked glycans have been prepared using reductive amination from 2-aminobenzamide and related compounds. These derivatives have been analyzed through electrospray and collision-induced dissociation fragmentation spectra to study their ionization and fragmentation behaviors. This research has implications for understanding the molecular structures and interactions of such compounds, particularly in the analysis of complex biological molecules (Harvey, 2000).
Chemoselective N-Benzoylation
Research has also delved into the chemoselective N-benzoylation of aminophenols, employing benzoylisothiocyanates to produce compounds of biological interest. These studies have led to the formation of N-(2-hydroxyphenyl)benzamides, demonstrating the versatility and potential of N,N-diethyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide and related compounds in synthetic organic chemistry and potentially in the development of therapeutics (Singh, Lakhan, & Singh, 2017).
Propriétés
IUPAC Name |
N,N-diethyl-2-[(4-morpholin-4-ylbenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-3-24(4-2)22(27)19-7-5-6-8-20(19)23-21(26)17-9-11-18(12-10-17)25-13-15-28-16-14-25/h5-12H,3-4,13-16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAACLVMPFGXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4628984.png)
![N-[4-(acetylamino)phenyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4628987.png)

![4-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4628998.png)
![3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4629008.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629019.png)

![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629032.png)



![5-{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629054.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4629065.png)